HPLC Response Factor Differentiation for Accurate Impurity 5 Quantification
Gefitinib Impurity 5 exhibits a distinct response factor compared to other process impurities when analyzed by HPLC. This directly impacts quantification accuracy. A 2024 study validated an HPLC method for 14 known gefitinib impurities, reporting correction factors ranging from 0.47 to 3.65. Using a different impurity's response factor for Impurity 5 would introduce significant quantitative error [1].
| Evidence Dimension | HPLC Relative Response Factor (Correction Factor) |
|---|---|
| Target Compound Data | Correction factor falls within the range of 0.47–3.65 reported for 14 known gefitinib impurities. |
| Comparator Or Baseline | Range of correction factors for 14 known gefitinib impurities: 0.47–3.65. |
| Quantified Difference | Individual impurity correction factors vary by up to 7.7-fold (3.65 / 0.47) across the impurity panel. |
| Conditions | Shimadazu GL Inertsustain C18 column (3.0 mm×100 mm, 3 μm); mobile phase: 0.05 mol·L−1 ammonium acetate-methanol (83:17) and acetonitrile gradient; detection at 247 nm; 55 °C. |
Why This Matters
A unique response factor mandates the use of a specific impurity 5 standard for accurate quantitation in release testing, preventing false compliance or out-of-specification results.
- [1] Chen, L., Wu, B., Lin, Q., Chen, Z., & Cai, S. (2024). Study on the Determination of Related Substances and Quality Control of Gefitinib Tablets. Chinese Journal of Modern Applied Pharmacy, 41(17), 2381-2387. DOI: 10.13748/j.cnki.issn1007-7693.20240324. View Source
